tert-Butylbicyclo-2-benzoate

Descripción

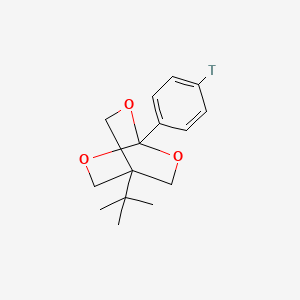

Structure

3D Structure

Propiedades

Número CAS |

98774-24-4 |

|---|---|

Fórmula molecular |

C15H20O3 |

Peso molecular |

250.32 g/mol |

Nombre IUPAC |

4-tert-butyl-1-(4-tritiophenyl)-2,6,7-trioxabicyclo[2.2.2]octane |

InChI |

InChI=1S/C15H20O3/c1-13(2,3)14-9-16-15(17-10-14,18-11-14)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3/i4T |

Clave InChI |

YXVNWLKUIGTVIH-IBTRZKOZSA-N |

SMILES |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3 |

SMILES isomérico |

[3H]C1=CC=C(C=C1)C23OCC(CO2)(CO3)C(C)(C)C |

SMILES canónico |

CC(C)(C)C12COC(OC1)(OC2)C3=CC=CC=C3 |

Otros números CAS |

98774-24-4 |

Sinónimos |

t-BB2B TBOB tert-butylbicyclo-2-benzoate tert-butylbicyclo-ortho-benzoate |

Origen del producto |

United States |

Reaction Mechanisms and Chemical Transformations of Tert Butylbicyclo 2 Benzoate

Mechanistic Investigations of Hydrolysis and Ester Cleavage Reactions

Hydrolysis of the ester bond in tert-butylbicyclo-2-benzoate is a key transformation that can be achieved under acidic, basic, or enzymatic conditions. Each method proceeds through distinct mechanistic pathways, often with notable selectivity.

Acid-Catalyzed Hydrolysis Pathways

The acid-catalyzed hydrolysis of tert-butyl esters is well-documented and typically proceeds via a mechanism that leverages the stability of the tert-butyl carbocation. For this compound, the reaction is initiated by the protonation of the carbonyl oxygen, which activates the ester toward nucleophilic attack.

Due to the tertiary nature of the alcohol portion, two primary pathways are considered:

AAC2 (bimolecular acyl-oxygen cleavage): This pathway involves the attack of a water molecule on the protonated carbonyl carbon, forming a tetrahedral intermediate. Subsequent proton transfers and elimination of tert-butanol (B103910) yield the carboxylic acid. This is a common pathway for many esters.

AAL1 (unimolecular alkyl-oxygen cleavage): This pathway is particularly relevant for esters with a tertiary alcohol component like the tert-butyl group. Following protonation of the ester oxygen, the C-O bond between the acyl group and the tert-butyl group cleaves heterolytically. This cleavage is the rate-determining step and results in the formation of bicyclo[2.2.1]heptane-2-carboxylic acid and a highly stable tert-butyl carbocation. The carbocation is then rapidly quenched by water to form tert-butanol.

The stability of the resultant tert-butyl carbocation makes the AAL1 mechanism a significant contributing pathway in the acid-catalyzed hydrolysis of this compound.

Base-Mediated Saponification Mechanisms

Base-mediated hydrolysis, or saponification, of this compound follows a BAC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism. This process is effectively irreversible.

The mechanism involves the following steps:

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate.

Elimination of Leaving Group: The tetrahedral intermediate collapses, expelling the tert-butoxide anion (t-BuO⁻) as the leaving group.

Acid-Base Reaction: The tert-butoxide anion is a strong base and rapidly deprotonates the newly formed bicyclo[2.2.1]heptane-2-carboxylic acid, resulting in the carboxylate salt and tert-butanol. This final, irreversible acid-base step drives the reaction to completion.

Studies on related bicyclic esters have shown that the stereochemistry of the ester (i.e., exo or endo configuration) can influence the rate of hydrolysis. researchgate.net High exo-facial selectivity has been observed in the monohydrolysis of related dialkyl bicyclo[2.2.1]heptane-2,3-dicarboxylates. researchgate.net Efficient hydrolysis of various esters, including tert-butyl esters, has been demonstrated using systems like tert-butylamine (B42293) (t-BuNH₂) and water, sometimes enhanced by the addition of lithium bromide (LiBr) to activate the carbonyl group. uaeh.edu.mx

| Condition | Mechanism Type | Key Intermediate | Products |

|---|---|---|---|

| Acidic (e.g., aq. H₂SO₄) | AAL1 / AAC2 | tert-Butyl carbocation / Tetrahedral intermediate | Bicyclo[2.2.1]heptane-2-carboxylic acid + tert-Butanol |

| Basic (e.g., aq. NaOH) | BAC2 | Tetrahedral intermediate | Bicyclo[2.2.1]heptane-2-carboxylate salt + tert-Butanol |

| t-BuNH₂/LiBr/MeOH/H₂O | Base-Mediated | Li⁺-activated carbonyl | Bicyclo[2.2.1]heptane-2-carboxylic acid |

Enzymatic Transformations and Biomimetic Approaches

Enzymatic hydrolysis offers a mild and highly selective method for cleaving the ester bond of this compound. Hydrolases, such as lipases and esterases, are particularly effective for this transformation, often displaying remarkable chemoselectivity by cleaving the tert-butyl ester while leaving other sensitive functional groups in the molecule untouched. uaeh.edu.mx

Key findings in this area include:

Enzyme Specificity: Esterases from Bacillus subtilis and lipases from Candida antarctica have been identified as highly active for the hydrolysis of a variety of tert-butyl esters of protected amino acids. uaeh.edu.mx

Chemoselectivity: In the presence of other acid-labile protecting groups, such as N-Boc, selective deprotection of tert-butyl esters can be achieved using reagents like ZnBr₂ or CeCl₃·7H₂O/NaI, mimicking the selectivity often found in enzymatic systems. researchgate.net

Biomimetic Catalysis: Biomimetic catalysts, such as functionalized silica-coated magnetic nanoparticles, have been developed for the rapid hydrolysis of esters, inspired by the efficiency of natural enzymes. researchgate.net

| Enzyme/Catalyst | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Esterase (from Bacillus subtilis) | tert-Butyl esters | High activity and selectivity for tert-butyl ester cleavage. | uaeh.edu.mx |

| Lipase A (from Candida antarctica) | tert-Butyl esters | Effective in hydrolyzing a range of tert-butyl esters. | uaeh.edu.mx |

| ZnBr₂ / CeCl₃·7H₂O | tert-Butyl esters | Chemoselective cleavage in the presence of other acid-labile groups. | researchgate.net |

Electrophilic and Nucleophilic Substitution Reactions

Beyond hydrolysis, the reactivity of this compound is characterized by substitution reactions that can occur at the benzoate (B1203000) ring or, with much greater difficulty, on the bicyclic framework itself. The primary mode of substitution is nucleophilic attack at the acyl carbon, as detailed in the hydrolysis section.

Regioselectivity and Stereoselectivity in Substitutions

The stereochemistry of the bicyclo[2.2.1]heptane system exerts profound control over the outcome of substitution reactions.

Stereoselectivity: The bicyclo[2.2.1]heptane skeleton has two distinct faces: a sterically hindered endo face and a more accessible exo face. Consequently, additions of electrophiles and nucleophiles to related bicyclo[2.2.1]hept-5-ene systems are known to proceed almost exclusively from the exo face. wpmucdn.com In the case of hydrolysis of the ester group, high exo-facial selectivity has been observed in similar bicyclic systems, meaning an exo-ester may react at a different rate than an endo-ester. researchgate.net This selectivity is driven by steric hindrance from the overarching C7-bridge, which shields the endo face from attack.

Regioselectivity: For substitution reactions on the aromatic benzoate ring, the ester group acts as a deactivating, meta-directing group for electrophilic aromatic substitution. This means that electrophiles (e.g., in nitration or halogenation reactions) will preferentially add to the positions meta to the point of attachment of the ester functionality. In reactions involving enynyl benzoates, bifunctional phosphine (B1218219) ligands have been used to achieve high regioselectivity in cycloisomerization reactions, highlighting the importance of catalysts in directing outcomes. nih.gov

Influence of Bicyclic Strain on Reactivity Profiles

The inherent ring strain of the bicyclo[2.2.1]heptane framework, a defining characteristic, significantly impacts its reactivity. nih.gov

Inhibition of Reactions: The rigid structure of the norbornane (B1196662) system strongly disfavors the formation of planar intermediates at the bridgehead carbons, a concept known as Bredt's Rule. This makes SN1-type reactions at these positions virtually impossible due to the high energy of the required bridgehead carbocation. Similarly, SN2 reactions are hindered due to the steric impossibility of backside attack. This inherent stability of the saturated framework means that substitution reactions are largely confined to the ester group or the aromatic ring.

Strain-Driven Reactivity: While the saturated bicyclo[2.2.1]heptane skeleton is relatively inert to substitution, the high strain energy can be exploited to drive other types of reactions, such as rearrangements or retro-condensation reactions, particularly in more functionalized derivatives. nih.govacs.org For example, the introduction of a double bond into the bicyclic system, as in bicyclo[2.2.1]heptene, creates exceptional reactivity at the double bond due to torsional strain, making it highly susceptible to electrophilic addition. acs.org This principle underscores how strain can either inhibit or promote reactivity depending on the specific transformation and the structure of the transition state.

Radical Reactions and Single-Electron Transfer Processes

The bicyclo[2.2.2]octane skeleton and the ester group are both amenable to reactions proceeding through radical intermediates, often initiated by single-electron transfer (SET) events.

Generation and Reactivity of Radical Intermediates

Radical intermediates involving structures analogous to this compound can be generated through several established pathways. One primary method involves the conversion of a related carboxylic acid (bicyclo[2.2.2]octane-2-carboxylic acid) into a redox-active ester, such as a Barton ester or an N-hydroxyphthalimide (NHPI) ester. beilstein-journals.orgunifei.edu.br Homolytic cleavage of the N-O bond in these activated esters, typically initiated by light or heat, followed by rapid decarboxylation, generates an alkyl radical centered on the bicyclic framework. unifei.edu.br This bridgehead or secondary radical is a key reactive intermediate capable of participating in various synthetic transformations.

Alternatively, the ester functional group itself can be a site for radical generation. Reagents like samarium(II) iodide (SmI₂) can mediate the reductive radical cyclization of esters. acs.org This process involves a single electron transfer from the metal to the ester's carbonyl group, forming a ketyl radical. acs.org In the context of this compound, this would place the radical anion on the benzoate portion of the molecule. This intermediate can then undergo further reactions, such as cyclization or fragmentation. acs.org

The reactivity of these generated radicals is diverse. An alkyl radical on the bicyclo[2.2.2]octane core can be trapped by hydrogen atom donors for simple reduction, or react with radical acceptors to form new carbon-carbon or carbon-heteroatom bonds. unifei.edu.br For instance, radicals generated from Barton esters can be trapped by species like t-BuSH for reductive decarboxylation or by electron-deficient olefins to form new C-C bonds. unifei.edu.br

| Precursor Type | Initiation Method | Key Intermediate | Typical Subsequent Reaction | Reference |

|---|---|---|---|---|

| Barton Ester | Photolysis or Heat | Alkyl Radical (R•) via RCOO• | Reductive Decarboxylation, C-C Bond Formation | unifei.edu.br |

| N-Hydroxyphthalimide (NHPI) Ester | Reductive Quenching (Photocatalysis) | Alkyl Radical (R•) via Radical Anion | Giese-type Radical Addition | beilstein-journals.org |

| Acyclic/Lactone Ester | SmI₂ | Ketyl Radical | Diastereoselective 5-exo-trig Radical Cyclization | acs.org |

Electron Transfer Mechanisms in Transformation Pathways

Single-electron transfer is the fundamental step that initiates many of the radical transformations of bicyclic compounds and esters. The reduction of bicyclic endoperoxides, which are structurally related to the bicyclo[2.2.2]octane core, has been shown to proceed via a concerted dissociative electron transfer mechanism. nih.govmdpi.com In this process, the electron transfer and the cleavage of a weak bond (like an O-O bond) occur simultaneously, leading to the formation of a distonic radical anion—an intermediate where the radical and anionic centers are spatially separated. mdpi.com A similar dissociative ET could be envisioned for appropriately substituted bicyclo[2.2.2]octane derivatives.

For the ester moiety, the electron transfer mechanism typically involves the formation of a ketyl radical. In SmI₂-mediated reactions, a single electron is transferred from the samarium complex to the π* orbital of the carbonyl group. acs.org This creates a radical anion intermediate that can then engage in cyclization. The process can be highly selective, with factors like substitution on the bicyclic ring potentially directing the SET to a specific carbonyl group in a molecule with multiple esters. acs.org

Photoinduced electron transfer (PET) represents another pathway for initiating such reactions, where an excited state of a photocatalyst transfers an electron to or from the substrate to generate a radical ion, which then undergoes further reaction. researchgate.net

Catalytic Transformations Involving this compound

The rigid and well-defined three-dimensional structure of the bicyclo[2.2.2]octane framework makes it an important target and component in catalytic synthesis.

Transition Metal Catalysis for Further Functionalization

The bicyclo[2.2.2]octane scaffold can be synthesized and functionalized using transition metal catalysis. Palladium catalysis, in particular, has been employed to construct densely functionalized bicyclo[2.2.2]octane frameworks through cascade reactions. escholarship.orgnih.gov One such strategy involves a Pd-catalyzed sequence starting from simpler precursors, which couples C-C bond cleavage, vinylation, and a Mizoroki-Heck cascade to build the bicyclic system in a single operation. escholarship.orgnih.gov Such methods demonstrate that the bicyclic core is not inert and can be assembled through complex, metal-mediated bond formations.

Furthermore, the C-H bonds of the bicyclic framework, while generally unreactive, can be targeted for functionalization. Rhodium complexes featuring chiral cyclopentadienyl (B1206354) (Cp) ligands have been used for the enantioselective C-H activation and functionalization of related systems, highlighting the potential for direct modification of the bicyclo[2.2.2]octane core. researchgate.net

| Catalyst System | Reaction Type | Product | Reference |

|---|---|---|---|

| Pd(OAc)₂ / Xantphos | C-C Cleavage / Vinylation / Mizoroki-Heck Cascade | Functionalized Bicyclo[2.2.2]octanes | nih.gov |

| Chiral Rhodium-Cp Complex | Asymmetric C-H Functionalization | Enantioenriched Dihydroisoquinolones | researchgate.net |

| Nickel / Photoredox Catalyst | Decarboxylative Arylation | Arylated Bicyclo[1.1.1]pentanes | beilstein-journals.org |

Organocatalytic Activation and Reaction Pathways

Organocatalysis provides a metal-free approach to activating and transforming molecules. N-Heterocyclic carbenes (NHCs) have been shown to catalyze the synthesis of novel bicyclo[2.2.2]octane structures. monash.edu In these reactions, the NHC catalyst activates a starting material containing a carbonyl group, leading to the formation of a key intermediate such as a hemiacetal azolium. monash.edu This intermediate can then undergo further transformations, such as a [4+2] cycloaddition, to generate the final bicyclic product. This demonstrates that the formation of the bicyclo[2.2.2]octane ring system can be achieved under organocatalytic conditions.

While less documented as a substrate, the bicyclo[2.2.2]octane framework is a cornerstone of many organocatalysts, most notably 1,4-diazabicyclo[2.2.2]octane (DABCO), which is widely used as a basic organocatalyst in numerous transformations. benthamscience.com

Mechanistic Insights into Catalytic Cycles

The mechanisms of these catalytic transformations are often complex, involving multiple discrete steps. In the palladium-catalyzed cascade to form bicyclo[2.2.2]octanes, a dual Pd(0)/Pd(II) catalytic cycle is proposed. nih.gov The cycle begins with the oxidative addition of a Pd(0) complex to a dihaloalkene. The resulting Pd(II) species undergoes ligand exchange with a cyclobutanol, followed by β-carbon elimination and reductive elimination to complete the first cycle. A second cycle is initiated by oxidative addition of the vinyl chloride product from the first cycle, which then undergoes an intramolecular migratory insertion (a Mizoroki-Heck reaction) to form the bicyclo[2.2.2]octane scaffold, followed by β-hydride elimination to regenerate the catalyst. nih.gov

In the NHC-catalyzed formation of bicyclo[2.2.2]octanes, the proposed mechanism involves the initial nucleophilic attack of the NHC on an enol ester. monash.edu This leads to a hemiacetal azolium intermediate. A subsequent nih.gov-shift mechanism forms an unstable unconjugated intermediate which then undergoes a thermal [4+2] cycloaddition to construct the bicyclic ring system, releasing the catalyst to complete the cycle. monash.edu

Advanced Spectroscopic Characterization for Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy stands as the most powerful tool for elucidating the intricate details of molecular structure in solution. For tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its configuration and connectivity.

The ¹H NMR spectrum is expected to show distinct signals for the olefinic protons, the bridgehead protons, the methylene (B1212753) bridge protons, and the protons of the tert-butyl group. The coupling constants (J-values) between adjacent protons are particularly informative for determining the dihedral angles and thus the stereochemical relationships between substituents on the bicyclic frame. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for tert-Butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C=O | - | ~175 |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~80 |

| C(CH₃)₃ | ~1.45 (s, 9H) | ~28 |

| Olefinic CH | ~6.0-6.4 (m, 2H) | ~134 |

| Bridgehead CH | ~2.5-3.0 (m, 2H) | ~35-40 |

| CH-CO₂tBu | ~2.8-3.2 (m, 1H) | ~45-50 |

Note: These are predicted values based on analogous compounds and may vary from experimental data. 's' denotes a singlet, and 'm' denotes a multiplet.

Two-dimensional NMR techniques are crucial for unambiguously assigning the signals observed in the one-dimensional spectra and for establishing through-bond and through-space connectivities.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. For tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, COSY would show correlations between adjacent protons in the bicyclic framework, helping to trace the connectivity of the carbon skeleton. lu.se

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, regardless of whether they are directly bonded. This is particularly useful for determining the stereochemistry, such as the endo or exo orientation of the tert-butyl ester group relative to the bicyclic system. For instance, a NOESY correlation between the protons of the tert-butyl group and specific protons on the bicyclic frame would confirm their spatial proximity. conicet.gov.ar

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the carbons to which they are directly attached. This allows for the unambiguous assignment of the ¹³C NMR signals based on the already assigned ¹H NMR spectrum. griffith.edu.au

The tert-butyl group in tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate can undergo rotation around the C-O single bond. While the bicyclic framework itself is rigid, this rotation of the bulky substituent can be studied using dynamic NMR (DNMR) spectroscopy. By recording NMR spectra at different temperatures, it is possible to observe changes in the line shapes of the signals, which can provide information about the energy barriers and rates of this conformational exchange. deepdyve.comnih.gov At low temperatures, the rotation might be slow enough on the NMR timescale to observe distinct signals for different rotational conformers. As the temperature is increased, these signals would broaden and eventually coalesce into a single averaged signal. Analysis of this coalescence behavior allows for the calculation of the activation energy for the rotational process.

Vibrational Spectroscopy (IR and Raman) for Functional Group and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These spectra are characteristic of the functional groups present and can also be sensitive to conformational changes.

For tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate, the most prominent features in the IR spectrum would be the strong absorption band corresponding to the C=O stretching of the ester group, typically found in the region of 1735-1750 cm⁻¹. The C-O stretching vibrations of the ester would appear in the 1150-1250 cm⁻¹ region. The C=C stretching of the double bond in the bicyclic ring would give rise to a weaker band around 1640-1680 cm⁻¹. The C-H stretching vibrations of the aliphatic and olefinic protons would be observed in the 2850-3100 cm⁻¹ range.

Raman spectroscopy would also show these characteristic vibrations, often with different relative intensities compared to the IR spectrum. For example, the C=C stretching vibration, which is often weak in the IR spectrum, may show a strong signal in the Raman spectrum. The vibrational spectra can also provide information about the symmetry and conformation of the molecule. researchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for tert-Butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (ester) | Stretching | 1735-1750 |

| C-O (ester) | Stretching | 1150-1250 |

| C=C (olefin) | Stretching | 1640-1680 |

| C-H (sp³) | Stretching | 2850-3000 |

Chiroptical Spectroscopy for Absolute Configuration Determination

If tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is prepared in an enantiomerically pure or enriched form, chiroptical spectroscopy can be used to determine its absolute configuration.

Circular dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms and chromophores within the molecule. The benzoate (B1203000) group in tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate acts as a chromophore. The sign and intensity of the Cotton effects in the CD spectrum are directly related to the absolute configuration of the chiral centers in the bicyclic framework. researchgate.netrsc.org

By comparing the experimentally measured CD spectrum with spectra predicted by quantum mechanical calculations for each possible enantiomer, the absolute configuration can be unambiguously assigned. This approach has been successfully applied to determine the absolute configuration of various chiral bicyclic esters. nih.gov

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in optical rotation of a chiral compound as a function of the wavelength of plane-polarized light. This technique is particularly useful for determining the absolute configuration of stereocenters and for analyzing the conformation of molecules in solution.

For a chiral molecule like tert-Butylbicyclo-2-benzoate, which contains a chromophore (the benzoate group) in proximity to its chiral centers within the bicyclo[2.2.2]octane framework, a complex ORD curve, known as a Cotton effect curve, is expected. The sign and shape of the Cotton effect are directly related to the spatial arrangement of the atoms and functional groups around the chromophore.

While direct ORD data for this compound is not published, studies on related bicyclic ketones, such as bicyclo[2.2.1]heptan-2-one and bicyclo[2.2.2]oct-5-en-2-one, have demonstrated the sensitivity of ORD to the stereochemistry of the bicyclic system. acs.orgbldpharm.com The "Octant Rule," a well-established empirical rule for predicting the sign of the Cotton effect in chiral ketones, could be adapted to analyze the n-π* transition of the benzoate carbonyl group in this compound. The spatial positioning of the bicyclic ring atoms relative to the benzoate chromophore would determine the sign of the Cotton effect, providing crucial information about the absolute configuration of the molecule.

Table 1: Predicted ORD Characteristics for an Enantiomer of this compound

| Wavelength Range | Expected Observation | Structural Implication |

| Near UV (around n-π* transition of benzoate) | Cotton Effect (positive or negative peak and trough) | Determination of absolute configuration based on the sign of the Cotton effect. |

| Visible and Far UV | Plain Curve (monotonically changing rotation) | Provides information about the overall chirality of the molecule. |

This table is predictive and based on the principles of ORD applied to analogous bicyclic compounds.

Mass Spectrometry for Fragmentation Pathway Analysis and Mechanistic Probes

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio of its ions.

High-resolution mass spectrometry (HRMS) is essential for unambiguously determining the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS would be used to confirm its molecular formula, C₁₅H₂₀O₂.

Table 2: Theoretical High-Resolution Mass Data for this compound

| Ion Species | Molecular Formula | Calculated Monoisotopic Mass (Da) |

| [M]⁺ | C₁₅H₂₀O₂ | 232.14633 |

| [M+H]⁺ | C₁₅H₂₁O₂ | 233.15366 |

| [M+Na]⁺ | C₁₅H₂₀O₂Na | 255.13557 |

This data is theoretical and calculated based on the elemental composition of the compound.

The high mass accuracy of HRMS, typically in the low ppm range, allows for the confident differentiation of this compound from other isobaric compounds, which have the same nominal mass but different elemental formulas. This is a critical step in the identification and characterization of the compound. plymouth.ac.uk

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion [M]⁺ of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting fragment ions provides detailed structural information.

Based on the fragmentation patterns of related benzoate esters and bicyclic systems, several characteristic fragmentation pathways can be predicted for this compound. A primary fragmentation would likely involve the loss of the tert-butyl group as a stable tert-butyl cation or isobutylene. Another prominent fragmentation pathway for benzoate esters is the cleavage of the ester bond, leading to the formation of a benzoyl cation (m/z 105) and a bicycloalkanol radical. The bicyclic ring itself can undergo characteristic fragmentations, although these are often more complex. scispace.comlibretexts.org

Table 3: Predicted Major MS/MS Fragments of this compound ([M+H]⁺)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Structure |

| 233.15 | 177.10 | C₄H₈ (isobutylene) | Protonated bicyclo[2.2.2]octyl-2-carboxylic acid |

| 233.15 | 105.03 | C₈H₁₄O (bicyclo[2.2.2]octan-2-ol) | Benzoyl cation |

| 177.10 | 159.09 | H₂O | Dehydrated protonated bicyclo[2.2.2]octyl-2-carboxylic acid |

| 177.10 | 131.08 | HCOOH (formic acid) | Protonated bicyclo[2.2.2]octene |

This table presents plausible fragmentation pathways based on the analysis of similar compounds and is not based on direct experimental data for this compound.

Isotopic labeling is a powerful technique used to trace the pathways of atoms through fragmentation processes and to aid in the elucidation of reaction mechanisms. In the context of this compound, specific atoms could be replaced with their heavier isotopes (e.g., ²H for H, ¹³C for C, or ¹⁸O for O).

For example, labeling the carbonyl oxygen of the benzoate group with ¹⁸O would result in a +2 Da shift in the molecular ion peak. In the MS/MS spectrum, the benzoyl cation fragment (m/z 105) would shift to m/z 107, confirming that this fragment retains the carbonyl oxygen. This type of experiment provides definitive evidence for proposed fragmentation mechanisms. Similarly, deuterium (B1214612) labeling of the bicyclic framework or the tert-butyl group would allow for the tracking of hydrogen transfers during fragmentation, which are common in mass spectrometric rearrangements. researchgate.netnih.govnih.gov

Table 4: Potential Isotopic Labeling Strategies for Mechanistic Studies of this compound Fragmentation

| Labeled Position | Isotope | Expected Mass Shift in Molecular Ion | Utility in MS/MS |

| Benzoate Carbonyl Oxygen | ¹⁸O | +2 Da | Confirms the origin of oxygen-containing fragments. |

| Specific positions on the bicyclic ring | ²H (Deuterium) | +n Da (where n is the number of D atoms) | Traces hydrogen rearrangements and identifies the origin of hydrogen atoms in fragments. |

| tert-Butyl group | ¹³C or ²H | Variable | Elucidates fragmentation pathways involving the tert-butyl group. |

This table outlines potential experimental strategies and their expected outcomes based on established principles of isotopic labeling in mass spectrometry.

Theoretical and Computational Studies of Tert Butylbicyclo 2 Benzoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Due to a lack of specific scientific literature detailing the theoretical and computational studies of tert-butylbicyclo-2-benzoate, a comprehensive analysis based on existing research findings is not possible at this time. The following sections outline the established computational methodologies that would be applied to study this molecule, should such research be undertaken.

Density Functional Theory (DFT) for Geometry Optimization and Energy Profiles

Density Functional Theory (DFT) serves as a powerful computational tool for investigating the electronic structure and properties of molecules. For this compound, DFT calculations would be employed to determine its most stable three-dimensional arrangement of atoms, known as the optimized geometry. This process involves finding the minimum energy structure on the potential energy surface.

Furthermore, DFT would be instrumental in calculating the energy profiles of potential chemical reactions involving this compound. By mapping the energy changes as reactants transform into products, researchers can identify transition states and activation energies, providing crucial insights into reaction kinetics and mechanisms.

Ab Initio Methods for High-Level Electronic Structure Analysis

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, offer a higher level of accuracy for electronic structure analysis compared to DFT in some cases. For this compound, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory would provide a more detailed and precise description of its electronic properties. These calculations are computationally more intensive but can yield highly accurate predictions of molecular orbitals, electron densities, and other electronic characteristics that govern the molecule's reactivity and spectroscopic behavior.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the bicyclic and tert-butyl groups in this compound allows for the existence of multiple spatial arrangements, or conformers. Understanding the relative stabilities and interconversion pathways of these conformers is essential for a complete picture of the molecule's behavior.

Global and Local Minima Identification

Computational methods would be used to systematically explore the potential energy surface (PES) of this compound. The goal is to identify all stable conformers, which correspond to local minima on the PES. The conformer with the lowest energy is termed the global minimum and represents the most stable structure of the molecule. This information is critical for predicting the predominant shape of the molecule under various conditions.

Interconversion Pathways and Energy Barriers

Once the various minima are located, computational analysis can elucidate the pathways by which the molecule can convert from one conformer to another. This involves identifying the transition state structures that connect the minima and calculating the energy barriers associated with these interconversions. These energy barriers determine the rates at which conformational changes occur and are fundamental to understanding the molecule's dynamic behavior.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling provides a molecular-level view of chemical reactions, offering insights that are often difficult to obtain through experimental means alone. For this compound, modeling would be applied to investigate the detailed step-by-step mechanisms of its reactions. By calculating the structures and energies of reactants, transition states, intermediates, and products, a complete reaction pathway can be mapped out. This allows for the prediction of reaction outcomes, the identification of key factors controlling selectivity, and the design of new, more efficient chemical transformations.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

In the study of chemical reactions, such as the solvolysis of tert-butylbicyclo[2.2.2]oct-2-en-2-yl benzoate (B1203000), locating the transition state is crucial for understanding the reaction mechanism and its kinetics. Computational methods, particularly those based on density functional theory (DFT), are employed to find the geometry of the transition state, which is a first-order saddle point on the potential energy surface.

Once the transition state is located, Intrinsic Reaction Coordinate (IRC) analysis is performed. This analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired chemical species. For the solvolysis of a bicyclic benzoate, this would involve the heterolytic cleavage of the carbon-oxygen bond of the ester, leading to a bicyclic carbocation and a benzoate anion. The IRC path would elucidate the geometric changes, such as bond stretching and changes in atomic distances, that occur during this process.

Kinetic and Thermodynamic Parameters from Computational Data

From the computed potential energy surface, including the energies of the reactants, transition state, and products, various kinetic and thermodynamic parameters can be derived. Transition state theory is often used to calculate the rate constant of a reaction.

Key parameters that can be computationally determined include:

Activation Energy (ΔEa): The energy difference between the transition state and the reactants.

Enthalpy of Activation (ΔH‡): The change in enthalpy between the transition state and the reactants.

Entropy of Activation (ΔS‡): The change in entropy between the transition state and the reactants.

Gibbs Free Energy of Activation (ΔG‡): The change in Gibbs free energy between the transition state and the reactants, which is directly related to the reaction rate.

These parameters provide a quantitative understanding of the reaction's feasibility and speed. For instance, a lower Gibbs free energy of activation would imply a faster reaction rate.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanical calculations provide insights into the static properties of a molecule and the minimum energy reaction pathway, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles change.

For tert-butylbicyclo[2.2.2]oct-2-en-2-yl benzoate, MD simulations can be used to explore its conformational landscape, the interactions with solvent molecules, and the dynamics of the solvolysis reaction. These simulations can reveal how the molecule moves and flexes in solution, which can influence its reactivity.

Solvent Effects on Conformation and Reactivity

The solvent plays a critical role in many chemical reactions, particularly in solvolysis where the solvent acts as the nucleophile. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the simulation box.

Explicit solvent MD simulations are particularly useful for understanding specific solvent-solute interactions, such as hydrogen bonding. In the case of the solvolysis of tert-butylbicyclo[2.2.2]oct-2-en-2-yl benzoate in a solvent like aqueous ethanol, MD simulations can show how water and ethanol molecules arrange themselves around the ester and how they interact with the developing carbocation and benzoate anion during the reaction. These interactions can significantly affect the stability of the transition state and, consequently, the reaction rate. The conformation of the bicyclic ester itself may also be influenced by the solvent environment.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational chemistry is a valuable tool for predicting various spectroscopic properties of molecules. These predictions can aid in the interpretation of experimental spectra and in the structural elucidation of compounds.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical characterization. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a widely used approach for calculating NMR chemical shifts. acs.org By computing the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted.

For tert-butylbicyclo[2.2.2]oct-2-en-2-yl benzoate, theoretical predictions of ¹H and ¹³C NMR chemical shifts can be compared with experimental data to confirm the structure and stereochemistry of the molecule. Discrepancies between calculated and experimental shifts can sometimes indicate the presence of conformational averaging or specific solvent effects that were not fully accounted for in the computational model.

Simulated Vibrational and Chiroptical Spectra

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can predict the frequencies and intensities of these vibrational modes. The simulated IR spectrum can be compared with the experimental spectrum to aid in the assignment of vibrational bands to specific molecular motions.

For chiral molecules, chiroptical spectroscopic techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are particularly powerful. VCD measures the differential absorption of left and right circularly polarized infrared light, providing stereochemical information. Computational simulations of VCD spectra can be used to predict the absolute configuration of a chiral molecule by comparing the calculated spectrum with the experimental one. For a chiral derivative of bicyclo[2.2.2]octene, VCD simulations could be instrumental in determining its stereochemistry. researchgate.net

Applications of Tert Butylbicyclo 2 Benzoate As a Synthetic Intermediate or Reagent

Role in the Synthesis of Complex Organic Molecules

The bicyclo[2.2.2]octene skeleton provides a robust and stereochemically defined scaffold that is instrumental in the total synthesis of intricate natural products and the preparation of precursors for advanced materials.

Building Block for Natural Products and Bioactive Compounds (Focus on Chemical Synthesis, not bioactivity)

The inherent structural rigidity and chirality of the bicyclo[2.2.2]octene core make it an ideal starting point for the synthesis of complex polycyclic natural products. Highly functionalized bicyclo[2.2.2]octene derivatives are key intermediates in the asymmetric synthesis of natural products like ryanodine nih.gov. The synthesis of these building blocks often relies on stereoselective Diels-Alder reactions to construct the bicyclic framework with a high degree of control over the stereochemistry nih.gov. For instance, the reaction between a substituted o-quinone monoacetal and a suitable dienophile can yield highly functionalized bicyclo[2.2.2]octene derivatives that serve as versatile chiral building blocks nih.gov.

Furthermore, the bicyclo[2.2.2]octane core is a key structural motif in other complex natural products such as andibenin B. The synthesis of the andibenin B core has been achieved through a nature-inspired intramolecular Diels-Alder reaction, highlighting the utility of this strategy in constructing the characteristic bridged ring system nih.gov. The stereochemical outcome of these cycloaddition reactions is often predictable, allowing for the targeted synthesis of specific diastereoisomers.

While direct utilization of tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate is not always explicitly detailed in the initial stages of these syntheses, the principles governing the reactivity and stereoselectivity of the bicyclo[2.2.2]octene framework are directly applicable. The tert-butyl ester group can serve as a sterically demanding protecting group or be transformed into other functionalities required for the elaboration of the natural product skeleton.

Precursor for Advanced Materials (Focus on chemical synthesis, not material properties)

The rigid and well-defined structure of the bicyclo[2.2.2]octane ring system is exploited in the synthesis of advanced materials, particularly high-performance polymers such as polyimides nih.govresearchgate.netmdpi.comnih.gov. Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic dianhydrides are valuable monomers in the production of soluble and colorless polyimides researchgate.net. These polymers are synthesized through a two-step polycondensation reaction involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization nih.govresearchgate.net.

The incorporation of the bicyclo[2.2.2]octane unit into the polymer backbone imparts desirable properties such as high thermal stability, excellent mechanical strength, and good solubility in organic solvents nih.govresearchgate.netmdpi.com. The synthesis of these polyimides can be tailored by using different aromatic diamines in the polycondensation reaction, allowing for the fine-tuning of the material's properties nih.govresearchgate.net. While the direct use of tert-butyl bicyclo[2.2.2]oct-5-ene-2-carboxylate as a monomer has not been extensively reported, its carboxylic acid derivative, obtained after hydrolysis of the tert-butyl ester, can be a precursor to the corresponding dianhydrides required for polymerization. The tert-butyl group can act as a protecting group for the carboxylic acid functionality during the initial synthetic steps.

Development of Novel Synthetic Methodologies

The unique reactivity of the bicyclo[2.2.2]octene framework has led to its use in the development of new synthetic methods, including cascade reactions and stereoselective transformations.

Participation in Cascade and Multicomponent Reactions

The bicyclo[2.2.2]octane skeleton can be constructed through cascade reactions, which involve a series of intramolecular transformations that proceed in a single operation. For example, a domino retro-Diels-Alder/Diels-Alder reaction sequence has been developed for the highly stereo- and regioselective synthesis of various bicyclo[2.2.2]octenone derivatives researchgate.net. This approach utilizes masked o-benzoquinones that, upon pyrolysis, generate a reactive diene that participates in a subsequent Diels-Alder reaction to form the bicyclic system researchgate.net.

Furthermore, multicomponent reactions (MCRs) have been employed to construct complex bicyclo[2.2.2]octane derivatives in a highly efficient manner. A pseudo-five-component reaction of an aromatic aldehyde with four molecules of 1,3-indanedione, promoted by triethylamine, yields unique polycyclic bicyclo[2.2.2]octane derivatives acs.org. The mechanism involves the base-catalyzed cyclotrimerization of 1,3-indanedione to generate a cyclic diene, which then undergoes a Diels-Alder reaction with an in situ generated dienophile acs.org. These examples showcase the utility of the bicyclo[2.2.2]octane framework in the context of developing efficient and atom-economical synthetic methodologies.

Design of Stereoselective Transformations

The rigid conformation of the bicyclo[2.2.2]octene ring system provides a predictable platform for stereoselective reactions. The facial selectivity of reactions on the double bond or at the bridgehead positions can be controlled by the steric and electronic properties of the substituents on the bicyclic core.

Stereoselective functionalization of the double bond in derivatives of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid has been achieved through iodolactonization, leading to the formation of new hydroxy-substituted derivatives with high stereocontrol mdpi.com. The tert-butoxycarbonyl (Boc) protecting group on the amino functionality plays a crucial role in directing the stereochemical outcome of these transformations mdpi.com.

The Diels-Alder reaction itself, used to construct the bicyclo[2.2.2]octene skeleton, is a cornerstone of stereoselective synthesis. The endo/exo selectivity of these reactions can be influenced by various factors, including the nature of the diene, dienophile, and the presence of catalysts researchgate.net. The predictable stereochemical outcome of these reactions makes bicyclo[2.2.2]octene derivatives valuable templates for the design of new stereoselective transformations.

Mechanistic Probes in Organic Chemistry Research

The well-defined and rigid structure of the bicyclo[2.2.2]octane framework makes it an excellent model system for studying reaction mechanisms, particularly those involving radical intermediates and pericyclic reactions.

The rearrangements of radicals generated from bicyclo[2.2.2]octenyl esters have been used to probe the interplay of ring strain and radical stability nih.gov. For example, the reduction of 4-substituted bicyclo[2.2.2]oct-2-enyl-5-selenophenyl esters under radical-generating conditions leads to the formation of a bicyclo[2.2.2]oct-5-en-2-yl radical. This radical can then rearrange to a bicyclo[3.2.1]oct-6-en-2-yl radical. The ratio of the rearranged to unrearranged products provides valuable insight into the thermodynamic stability of the radical intermediates, which is influenced by the nature of the substituent at the 4-position nih.gov.

Furthermore, the photochemical rearrangements of bicyclo[2.2.2]oct-5-en-2-ones have been studied to understand the mechanistic pathways of these complex transformations beilstein-journals.org. The presence of different chromophores within the same molecule allows for the investigation of competitive photochemical processes beilstein-journals.org. The rigid bicyclic framework restricts the conformational freedom of the molecule, facilitating the study of specific reaction pathways.

The Diels-Alder reaction to form the bicyclo[2.2.2]octene ring itself has been the subject of extensive mechanistic studies thieme-connect.de. The stereochemical and regiochemical outcomes of these reactions provide a wealth of information about the transition state geometry and the electronic effects of substituents on the diene and dienophile researchgate.netthieme-connect.de. The use of bicyclo[2.2.2]octene precursors and the analysis of the resulting products serve as a powerful tool for elucidating the intricate details of these fundamental organic reactions.

Based on a comprehensive review of the available scientific literature, it is not possible to generate the requested article on "tert-Butylbicyclo-2-benzoate" following the provided outline. The searches indicate that the specified compound, commonly known in scientific literature as tert-butylbicyclo-ortho-benzoate (TBOB), is recognized and studied primarily for its potent activity as a convulsant agent that acts on the GABA-gated chloride ionophore in the central nervous system. Its applications are almost exclusively in the fields of toxicology, neuropharmacology, and as a radioligand probe for studying GABA receptors.

The provided outline is structured around the application of "this compound" as a synthetic intermediate or reagent in organic chemistry. This includes topics such as its reaction pathways, the influence of steric and electronic effects on its synthetic reactivity, and its potential in modern synthetic methodologies like flow chemistry. Unfortunately, the available scientific data does not support the premise that this compound is used as a building block or intermediate in chemical synthesis. The literature focuses on its biological effects as a final compound, not on its utility for creating other molecules.

Therefore, any attempt to generate content for the requested sections would be speculative and not based on published, scientifically validated information. The fundamental role of "this compound" as described in the user's outline is not reflected in the scientific domain.

Conclusion and Future Perspectives in the Research of Tert Butylbicyclo 2 Benzoate

Summary of Key Research Findings and Contributions

The research landscape of tert-Butylbicyclo-2-benzoate (TBOB) has been significantly shaped by its interaction with the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system. A pivotal contribution of TBOB to neuroscience research lies in its role as a specific ligand for the chloride ion channel associated with the GABA-A receptor. pnas.org Early studies established that radiolabeled TBOB, specifically [3H]TBOB, serves as a valuable tool for labeling and characterizing this ionophore, demonstrating a higher binding rate compared to other ligands like 35S-t-butylbicyclophosphorothionate (TBPS). pnas.org

Key findings have elucidated the modulatory effect of GABA on TBOB binding, which exhibits a biphasic response: enhancement at low GABA concentrations and inhibition at higher concentrations. pnas.org This suggests a complex allosteric interaction between the GABA binding site and the ion channel domain where TBOB binds.

Toxicokinetic studies in rats have provided a detailed understanding of the disposition of TBOB in a biological system. nih.gov Following intravenous administration, TBOB exhibits a rapid decline in blood concentration, which is attributed to its absorption by the lungs and subsequent transfer to the liver for metabolic detoxification. nih.gov Its lipophilic nature results in high apparent distribution volumes, indicating partitioning into lipid-rich tissue membranes. nih.gov Furthermore, research has shown that intra-arterially administered TBOB distributes in the brain in a specific regional pattern. nih.gov

The metabolic fate of TBOB has also been a subject of investigation. Studies have revealed that the trioxabicyclooctane ring of TBOB is cleaved through oxidative metabolism by liver microsomes. pluto.im This process, involving O-methylene hydroxylation, leads to the formation of more polar metabolites, such as the 3-oxo-benzoate and the bis-(hydroxymethyl)-benzoate, which are then further metabolized and excreted. pluto.im The identification of these metabolic pathways serves as a model for the detoxification of other potent GABA-A receptor antagonists. pluto.im

The following table summarizes the key research findings related to the binding and metabolism of this compound:

| Research Area | Key Finding | Organism/System | Reference |

| Receptor Binding | High-affinity ligand for the GABA-A receptor-regulated chloride ionophore. | Rat brain synaptic membranes | pnas.org |

| GABA Modulation | Biphasic effect of GABA on [3H]TBOB binding (enhancement at low concentrations, inhibition at high concentrations). | Rat brain synaptic membranes | pnas.org |

| Toxicokinetics | Rapid initial decline in blood due to lung absorption, followed by liver metabolism. High distribution volume due to lipophilicity. | Rats | nih.gov |

| Metabolism | Oxidative cleavage of the trioxabicyclooctane ring by liver microsomes. | Mouse and housefly liver microsomes, rats | pluto.im |

| Metabolites | Formation of more polar metabolites, including 3-oxo-benzoate, bis-(hydroxymethyl)-benzoate, benzoic acid, and hippuric acid. | Rats and houseflies | nih.govpluto.im |

Identification of Unresolved Challenges and Open Questions

Despite the foundational knowledge established, several unresolved challenges and open questions remain in the research of this compound. A primary challenge is the lack of high-resolution structural data detailing the precise binding site and orientation of TBOB within the GABA-A receptor's chloride ion channel. While its role as a channel blocker is established, the specific molecular interactions that govern its binding affinity and modulatory effects are not fully understood. The advent of cryogenic electron microscopy (cryo-EM) has provided new structural insights into GABA-A receptors, but specific structures with TBOB bound are yet to be elucidated.

Another open question pertains to the subtype selectivity of TBOB. The GABA-A receptors are a diverse family of pentameric ligand-gated ion channels with various subunit compositions, leading to different pharmacological properties. The extent to which TBOB exhibits selectivity for specific GABA-A receptor subtypes is not well-characterized. A deeper understanding of its subtype selectivity could pave the way for the development of more targeted therapeutic agents.

The biphasic modulation of TBOB binding by GABA presents another area for further investigation. The molecular mechanisms underlying the switch from potentiation to inhibition of binding at different GABA concentrations are not fully resolved. Elucidating this could provide valuable insights into the allosteric coupling between the neurotransmitter binding site and the ion channel pore.

Promising Avenues for Future Academic Research and Discovery

The existing body of research on this compound opens up several promising avenues for future academic exploration. A significant opportunity lies in the application of advanced structural biology techniques, such as cryo-EM, to determine the high-resolution structure of TBOB bound to the GABA-A receptor. This would provide invaluable atomic-level details of its binding pocket and interactions, which could guide the rational design of novel channel modulators with improved properties.

Future research could also focus on the synthesis and pharmacological evaluation of novel analogs of TBOB. By systematically modifying the tert-butyl and benzoate (B1203000) moieties, it may be possible to develop derivatives with enhanced subtype selectivity, altered binding kinetics, or different modulatory profiles. Such compounds could serve as more refined research tools or as starting points for the development of new therapeutic agents targeting GABA-A receptor dysfunction.

Investigating the potential of TBOB as a scaffold for the development of positron emission tomography (PET) ligands is another promising direction. A radiolabeled TBOB analog with suitable properties could enable in vivo imaging of the GABA-A receptor ion channel, providing a powerful tool for studying neurological and psychiatric disorders associated with GABAergic dysfunction.

Further exploration of the allosteric modulation of TBOB binding is also warranted. Studies employing advanced biophysical and computational techniques could help to unravel the complex interplay between GABA, TBOB, and other allosteric modulators of the GABA-A receptor. This could lead to a more comprehensive understanding of the receptor's function and the development of novel therapeutic strategies that target these allosteric sites.

The following table outlines potential future research directions for this compound:

| Research Avenue | Objective | Potential Impact |

| Structural Biology | Determine the high-resolution structure of TBOB bound to the GABA-A receptor. | Facilitate rational drug design and a deeper understanding of the binding mechanism. |

| Medicinal Chemistry | Synthesize and evaluate novel TBOB analogs. | Develop more selective and potent GABA-A receptor modulators for research and therapeutic use. |

| Neuroimaging | Develop a TBOB-based PET ligand. | Enable in vivo imaging of the GABA-A receptor ion channel in health and disease. |

| Pharmacology | Elucidate the molecular mechanisms of allosteric modulation of TBOB binding. | Enhance understanding of GABA-A receptor function and identify new therapeutic targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.